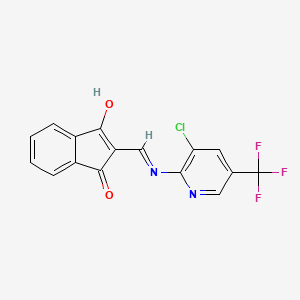

2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione

Description

2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione is a synthetic derivative of indane-1,3-dione, a cyclic diketone scaffold widely studied for its diverse biological activities. The compound features a substituted pyridylamino-methylene group at the 2-position of the indane-1,3-dione core.

Indane-1,3-dione derivatives are synthesized via Knoevenagel condensation, halogenation, or other functionalization strategies, enabling the introduction of varied substituents to modulate bioactivity . This compound’s structure aligns with trends in medicinal chemistry, where halogenation and fluorination are employed to optimize drug-like properties such as metabolic stability and target affinity.

Properties

IUPAC Name |

2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF3N2O2/c17-12-5-8(16(18,19)20)6-21-15(12)22-7-11-13(23)9-3-1-2-4-10(9)14(11)24/h1-7,23H/b22-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMSQSXAPCNHJK-QPJQQBGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=C(C=N3)C(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=C(C=C(C=N3)C(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione is a synthetic compound with potential biological activities. Its structure incorporates a pyridine ring and an indane-1,3-dione moiety, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H8ClF3N2O2

- Molecular Weight : 352.7 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Interaction with Receptors : It may bind to various receptors, affecting signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : The presence of the indane-1,3-dione structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

Antitumor Activity

Research has indicated that derivatives of indane-1,3-dione exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways .

Antimicrobial Activity

Compounds containing pyridine rings often demonstrate antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Anti-inflammatory Effects

Studies suggest that derivatives of indane-1,3-dione can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

- Antitumor Studies : A study explored the effects of indane-1,3-dione derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .

- Antimicrobial Testing : In vitro assays revealed that similar compounds demonstrated effective inhibition against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes .

- Anti-inflammatory Research : A recent investigation highlighted the anti-inflammatory potential of indane derivatives in animal models, showing a marked decrease in inflammation markers upon treatment .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its structural characteristics, which allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of indane-1,3-dione have shown promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines:

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar pyridine derivatives have shown efficacy against various pathogens:

Agricultural Applications

The compound's derivatives are being researched for their utility as agrochemicals, particularly as herbicides and fungicides.

Herbicidal Activity

Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced herbicidal activity:

| Compound | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Dandelion | 85 | |

| Compound B | Crabgrass | 90 | |

| This compound | Ongoing Research | N/A |

Fungicidal Properties

Case studies have demonstrated the effectiveness of similar compounds against agricultural pathogens:

Material Science Applications

The unique chemical structure of this compound opens avenues in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research is ongoing into the use of this compound as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of indane-1,3-dione derivatives, highlighting structural differences and biological activities:

Antifungal Activity

- 2-(Aryl methylene) derivatives (39a-e) : Exhibited significant activity against C. albicans (MIC values <50 µg/mL), attributed to the electron-withdrawing nitro groups enhancing reactivity .

- Target compound : The trifluoromethyl group may further increase lipophilicity, improving membrane penetration and antifungal potency compared to nitro-substituted analogues.

Anticoagulant Activity

- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione: Demonstrated prothrombin time comparable to anisindione (a known anticoagulant), likely due to the methylsulfanyl group modulating thrombin inhibition .

Structural Advantages

- This may improve target selectivity in enzyme inhibition .

- The trifluoromethyl group enhances metabolic stability compared to nitro or methylsulfanyl groups, reducing susceptibility to oxidative degradation .

Preparation Methods

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine Derivatives

The pyridine moiety, specifically 3-chloro-5-(trifluoromethyl)-2-pyridyl, is a key building block for the target compound. Its preparation generally follows these steps:

- Starting from 1,1,1-trifluoroacetone and nitromethane , condensation under alkaline conditions produces 1-nitro-2-trifluoromethylpropylene.

- This intermediate undergoes further condensation with oxalic acid diester, followed by reduction and cyclization to form 2,3-dihydroxy-5-trifluoromethylpyridine.

- Subsequent chlorination yields 2,3-dichloro-5-trifluoromethylpyridine, which is further transformed into the desired 3-chloro-5-(trifluoromethyl)pyridine derivatives by selective fluorination and cyanation steps.

Key reaction conditions and reagents:

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Condensation | Alkali (e.g., sodium hydroxide), 1,1,1-trifluoroacetone, nitromethane | Solvent: C1-C4 alcohols or THF; mass ratio solvent to trifluoroacetone (2-10):1 |

| Reduction and cyclization | Catalyst (unspecified), acidification | No need for separation before chlorination |

| Chlorination | Chlorinated reagents, solvents like dichloromethane or chlorobenzene | Mild conditions, high selectivity |

| Fluorination | KF or NaF, catalysts such as benzyltriethylammonium chloride, DMAC solvent | 140-170 °C, 5-10 hours; yields ~97% |

| Cyanation | Sodium cyanide, phase transfer catalyst, dichloroethane solvent | 20 °C, 10 hours; overall yield ~90% |

This multi-step approach allows for high purity and yield of the substituted pyridine intermediate, essential for further coupling reactions.

Preparation of Indane-1,3-dione and Its Functionalization

Synthesis of Indane-1,3-dione Core

Indane-1,3-dione is typically prepared by self-condensation of indane-1,3-dione under basic conditions using bases such as triethylamine, sodium acetate, or sodium hydride. This compound serves as the electrophilic component for condensation with amines or other nucleophiles.

Knoevenagel Condensation for Functionalization

The key step in preparing the target compound involves the Knoevenagel condensation between indane-1,3-dione and an amino-substituted pyridine derivative. This reaction is typically performed in ethanol or similar solvents with bases such as sodium acetate or piperidine as catalysts.

- The condensation forms the methylene bridge linking the indane-1,3-dione to the amino group on the pyridine ring.

- Reaction conditions are mild, and the yields are generally good, often in the range of 60-85% depending on substituents and temperature control.

Detailed Preparation Method of 2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione

Stepwise Synthetic Route

-

- Mixing indane-1,3-dione with the amino-substituted pyridine in ethanol.

- Base catalyst such as sodium acetate or piperidine is added.

- Reaction proceeds at room temperature or mild heating to form the methylene bridge.

- Product isolation by filtration or crystallization.

Reaction Parameters and Yields

| Reaction Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Fluorination of dichloropyridine | 140-170 °C, 5-10 h, KF, DMAC solvent | ~97 | 99.5 | Phase transfer catalyst used |

| Cyanation | 20 °C, 10 h, sodium cyanide, dichloroethane | ~90 (overall) | 99.6 | Mild reaction conditions |

| Knoevenagel condensation | Ethanol, sodium acetate/piperidine, RT to mild heat | 60-85 (typical) | High | Product isolated by crystallization |

Research Findings and Analysis

- The multi-step synthesis of the pyridine intermediate is robust, scalable, and industrially viable due to moderate reaction temperatures and common reagents.

- The Knoevenagel condensation is a well-established method for linking indane-1,3-dione derivatives with amines, providing good control over product formation and is amenable to various substituents.

- The combined synthetic route yields the target compound with high purity suitable for further applications in medicinal chemistry or materials science.

- Optimization of solvent ratios, catalyst loading, and temperature is critical to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the amino-methylene linker may form through condensation between a substituted pyridylamine and indane-1,3-dione. A typical approach involves using THF as a solvent with triethylamine (EtN) to neutralize HCl byproducts, as seen in analogous phosphazene-diamine reactions . Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (~3 days at room temperature) is critical to maximize yield .

Q. How should researchers characterize this compound to confirm its purity and structural integrity?

- Methodological Answer : Use a combination of H/C NMR to verify the presence of the pyridyl, indane-dione, and amino-methylene groups. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated in phosphazene derivatives . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds (e.g., using C18 columns and acetonitrile/water gradients) ensures purity . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Refer to GHS hazard data for structurally similar pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine). Use PPE (gloves, goggles), fume hoods, and avoid inhalation. The compound may release toxic HCl fumes during synthesis; ensure proper ventilation and neutralization with EtN .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF) on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The Cl and CF groups activate the pyridine ring toward nucleophilic substitution at the 2-position by increasing electrophilicity. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids in THF/water at 80–100°C. The CF group stabilizes intermediates via inductive effects, while Cl acts as a leaving group . Monitor regioselectivity using F NMR to track trifluoromethyl group stability .

Q. What experimental strategies can resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Conduct systematic stability studies under varying pH, temperature, and solvent conditions. For example, use DMSO-d for NMR stability assays over 24–72 hours. Compare solubility in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents, noting CF-driven hydrophobicity . If discrepancies persist, analyze impurities via LC-MS and adjust purification methods (e.g., switch from silica gel chromatography to recrystallization in ethyl acetate/hexane) .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform DFT calculations to map electron density on the pyridine and indane-dione moieties, identifying sites for functionalization. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases). Prioritize substituents that improve hydrophobic interactions (e.g., adding methyl groups) or hydrogen bonding (e.g., hydroxyl groups) . Validate predictions with SAR studies using in vitro assays.

Q. What analytical challenges arise in detecting degradation products of this compound in environmental matrices?

- Methodological Answer : Degradation products (e.g., hydrolyzed pyridine or indane-dione fragments) require derivatization for GC-MS or LC-MS detection. Use CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) to tag amine groups, enhancing sensitivity . Spike environmental samples (water, soil) with isotopically labeled internal standards (e.g., C-indane-dione) to quantify degradation rates and pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.